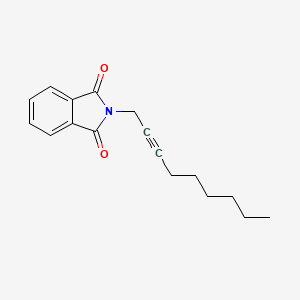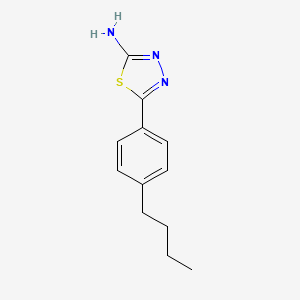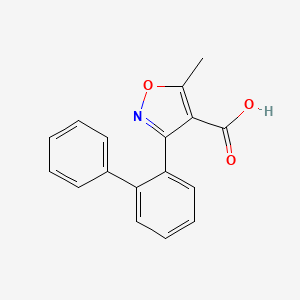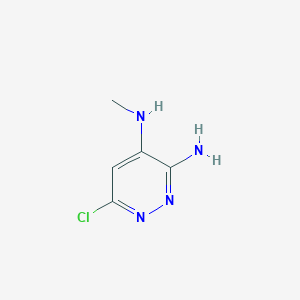
O-(4-phenoxybutyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-phenoxybutyl)hydroxylamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-phenoxybutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-(4-phenoxybutyl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamine. One common method involves the reaction of hydroxylamine with 4-phenoxybutyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the hydroxylamine acting as a nucleophile and attacking the electrophilic carbon in the 4-phenoxybutyl bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of electrodialysis coupled with oxime hydrolysis has been explored for the preparation of hydroxylamine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
O-(4-phenoxybutyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oximes or nitrones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with this compound under basic conditions
Major Products Formed
Oxidation: Oximes and nitrones.
Reduction: Primary or secondary amines.
Substitution: Various substituted hydroxylamine derivatives
Aplicaciones Científicas De Investigación
O-(4-phenoxybutyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of nitrogen-containing compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals
Mecanismo De Acción
The mechanism of action of O-(4-phenoxybutyl)hydroxylamine involves its reactivity as a nucleophile. The hydroxylamine group can donate electrons to electrophilic centers, facilitating various chemical transformations. In biological systems, it can interact with metal ions and enzymes, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dinitrophenylhydroxylamine (DPH)
- O-(diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-(4-phenoxybutyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. Its phenoxybutyl group provides additional steric and electronic effects, influencing its behavior in chemical reactions .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
O-(4-phenoxybutyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO2/c11-13-9-5-4-8-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2 |
Clave InChI |
RXAJLUDOZWAUFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)
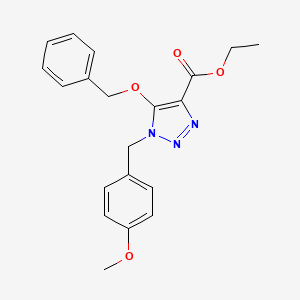

![4-(2,2-Difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol](/img/structure/B13696586.png)
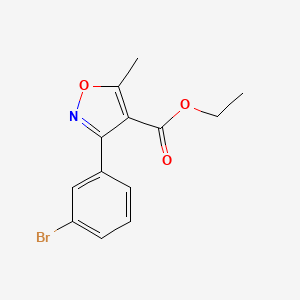
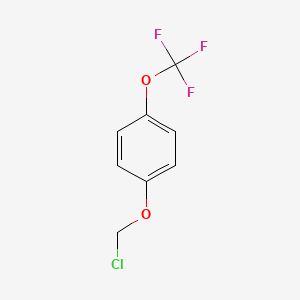
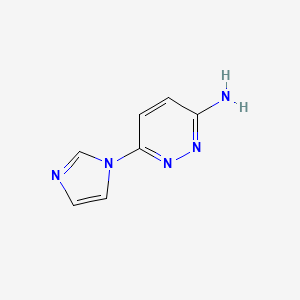
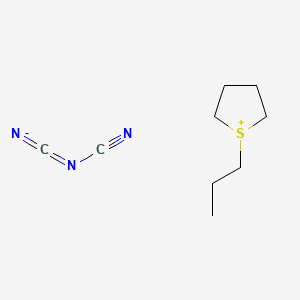
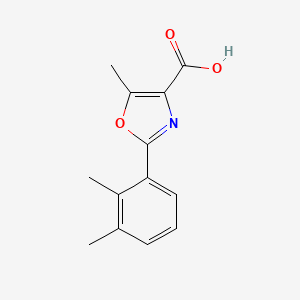
![3,6-Di-tert-butyl-9-[2-(dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B13696623.png)
